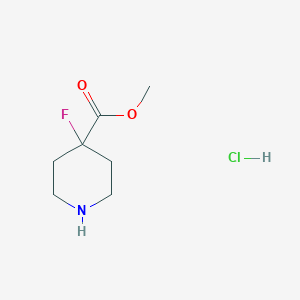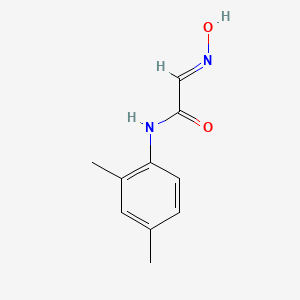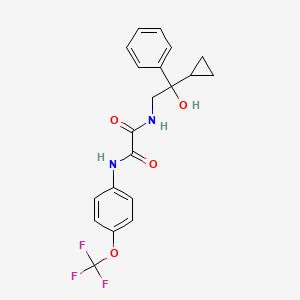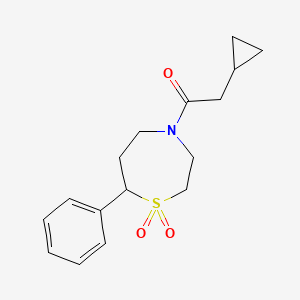![molecular formula C11H16N4O B2390602 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2189108-46-9](/img/structure/B2390602.png)
1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPP is a piperazine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and division. 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been shown to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one can reduce tumor growth in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. Additionally, 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. One limitation of using 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one in lab experiments is its potential toxicity. 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been shown to be toxic to certain cell types, and caution should be taken when handling and using this compound.
Future Directions
There are several future directions for research on 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one. One direction is the development of new cancer drugs based on the structure of 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one. Another direction is the development of new antibiotics based on the antimicrobial properties of 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one and its potential applications in other scientific fields.
Conclusion:
In conclusion, 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one is a piperazine derivative that has gained attention in scientific research due to its potential applications in various fields. 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been synthesized using a variety of methods and has been studied extensively for its biochemical and physiological effects. 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been found to exhibit significant antitumor activity, making it a potential candidate for the development of new cancer drugs. Additionally, 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Further research is needed to fully understand the mechanism of action of 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one and its potential applications in other scientific fields.
Synthesis Methods
1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one can be synthesized using a variety of methods, including the reaction of 4-(1-methylpyrazol-4-yl)piperazine with acryloyl chloride in the presence of a base. Another method involves the reaction of 4-(1-methylpyrazol-4-yl)piperazine with acrylonitrile in the presence of a base. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one is in the field of medicinal chemistry. 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been found to exhibit significant antitumor activity, making it a potential candidate for the development of new cancer drugs. Additionally, 1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-3-11(16)15-6-4-14(5-7-15)10-8-12-13(2)9-10/h3,8-9H,1,4-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJZIXKEAJAHSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCN(CC2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2390522.png)

![Ethyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B2390524.png)



![3-(4-Fluorobenzyl)-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2390528.png)
![(2E)-4,4,4-trifluoro-N-(4-fluorophenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B2390529.png)
![2-Chloro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]acetamide](/img/structure/B2390530.png)

![6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2390534.png)
![2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2390538.png)

![1,3-Dihydrobenzo[c]isothiazole-6-carboxylic acid 2,2-dioxide](/img/structure/B2390541.png)